N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene sulfonamide group, and a fluorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Fluorobenzylamine Moiety: This step involves the nucleophilic substitution reaction where the quinoxaline core is reacted with 4-fluorobenzylamine under appropriate conditions.
Attachment of the Thiophene Sulfonamide Group: The final step involves the sulfonation of the thiophene ring followed by the coupling with the quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines.
Substitution: The fluorobenzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Chemical Biology: It serves as a probe to study the function of various biological systems.
Industrial Applications: It can be used in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
Uniqueness
N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the presence of the fluorine atom in the benzylamine moiety, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHJXHGJOSGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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